2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one
CAS No.: 815651-30-0
Cat. No.: VC8138228
Molecular Formula: C13H17ClN2O
Molecular Weight: 252.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 815651-30-0 |
|---|---|
| Molecular Formula | C13H17ClN2O |
| Molecular Weight | 252.74 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone |
| Standard InChI | InChI=1S/C13H17ClN2O/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16/h2-5,15H,1,6-10H2 |
| Standard InChI Key | OPJIKEXTTDKAQC-UHFFFAOYSA-N |
| SMILES | C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl |
| Canonical SMILES | C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl |
Introduction
2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one is a chemical compound with a molecular formula of C13H17ClN2O and a molecular weight of 252.74 g/mol . It is also known by other names such as 2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone and has the CAS number 815651-30-0 . This compound is of interest in various chemical and pharmaceutical studies due to its unique structure, which includes a 1,4-diazepane ring and a chlorophenyl group.
Synthesis and Applications
While specific synthesis methods for 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one are not detailed in the available literature, compounds with similar structures often involve reactions that form the diazepane ring and attach the chlorophenyl group through a carbonyl linkage. This compound may have potential applications in medicinal chemistry due to the presence of the diazepane ring, which is found in various biologically active compounds.
Hydrochloride Salt
The hydrochloride salt of this compound, 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride, has a molecular formula of C13H18Cl2N2O and a molecular weight of 289.20 g/mol . This salt form may be used to enhance solubility or stability in certain applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H18Cl2N2O |
| Molecular Weight | 289.20 g/mol |
| CAS Number | 1225290-82-3 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume